

Spectroscopic Characterization of 6-Bromo-1,8-naphthyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-1,8-naphthyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Bromo-1,8-naphthyridin-2-amine**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data for analogous structures. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, which are essential for the structural elucidation and characterization of this and similar compounds.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **6-Bromo-1,8-naphthyridin-2-amine**. These values serve as a reference for researchers working on the synthesis and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.8 - 7.0	d	8.0 - 9.0
H-4	7.8 - 8.0	d	8.0 - 9.0
H-5	8.1 - 8.3	d	2.0 - 3.0
H-7	8.5 - 8.7	d	2.0 - 3.0
-NH ₂	5.0 - 6.0	br s	-

Disclaimer: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	158 - 162
C-3	110 - 114
C-4	138 - 142
C-4a	120 - 124
C-5	140 - 144
C-6	115 - 119
C-7	150 - 154
C-8a	152 - 156

Disclaimer: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

Table 3: Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M+H] ⁺	223.9818 / 225.9797	The characteristic isotopic pattern of bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1) should be observed.[1]
[M] ⁺	222.9740 / 224.9719	Molecular ion peak, also showing the bromine isotopic pattern.[1]

Table 4: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3400 - 3250	Medium (two bands for primary amine)[2]
C-H Stretch (Aromatic)	3100 - 3000	Medium to Weak
N-H Bend (Amine)	1650 - 1580	Medium[2]
C=N Stretch	1620 - 1550	Medium to Strong
C=C Stretch (Aromatic)	1580 - 1450	Medium to Strong
C-N Stretch (Aromatic Amine)	1335 - 1250	Strong[2]
C-Br Stretch	600 - 500	Medium to Strong

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

- **Sample Preparation:** Accurately weigh 5-20 mg of **6-Bromo-1,8-naphthyridin-2-amine** for ^1H NMR and 20-50 mg for ^{13}C NMR.[3] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[3]
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Acquisition:**
 - ^1H NMR: Acquire the spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample, direct insertion probe analysis is also an option.
- **Ionization:** Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information.[4] For softer ionization to primarily observe the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.[5]

- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

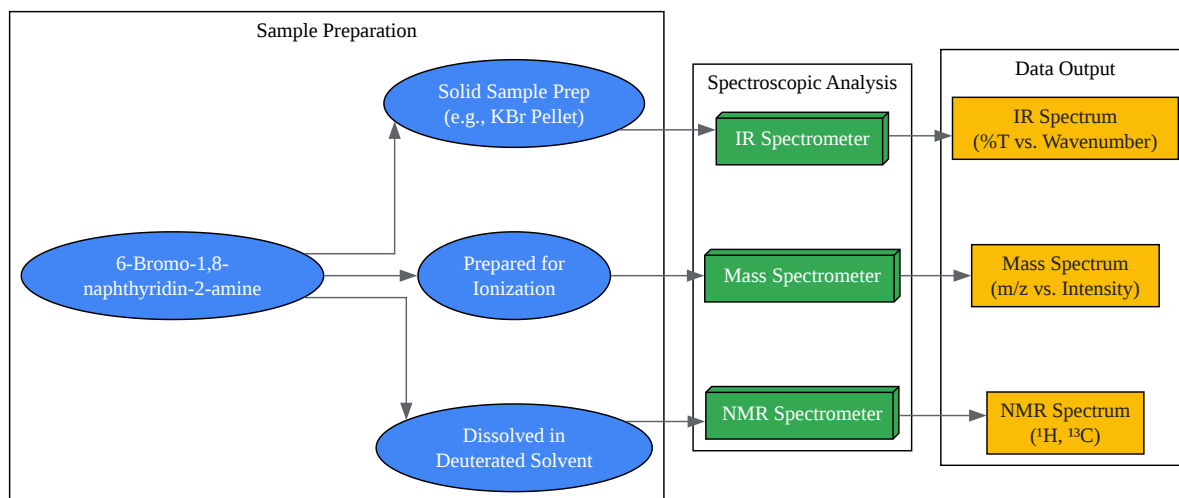
Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (for solid samples):**
 - **KBr Pellet Method:** Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - **Nujol Mull Method:** Grind a few milligrams of the solid sample in an agate mortar and pestle. Add a drop of Nujol (mineral oil) and continue to grind to create a fine paste (mull).
[6] Spread the mull between two salt plates (e.g., NaCl or KBr). [6]
 - **Thin Film Method:** Dissolve the solid sample in a volatile solvent. Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound. [7]
- **Data Acquisition:** Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty spectrometer (or the salt plates/Nujol) should be recorded and subtracted from the sample spectrum.

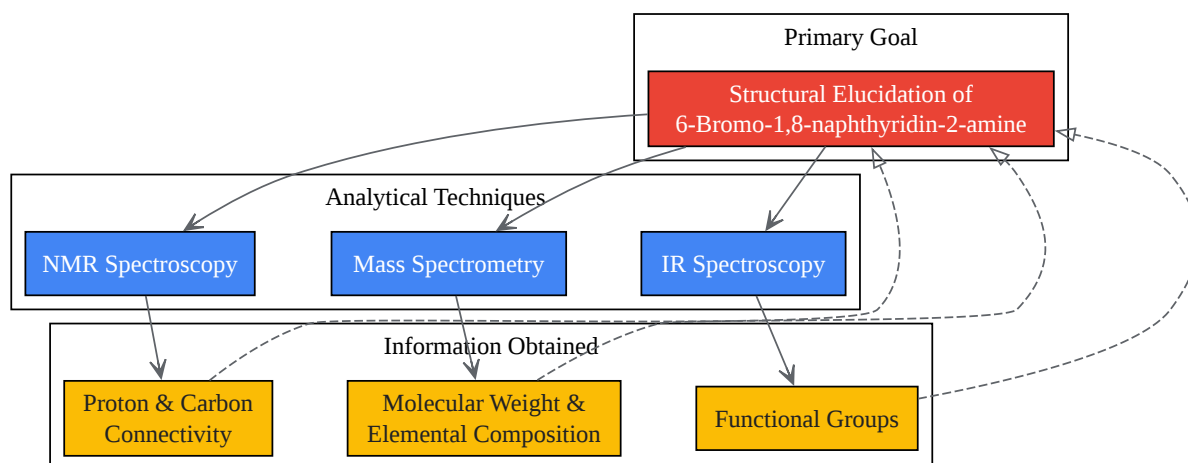
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical relationship between spectroscopic techniques and structural elucidation.

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